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Compound of Interest

Compound Name: Seproxetine Hydrochloride

Cat. No.: B1681628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Seproxetine, also known as (S)-norfluoxetine, is a potent and selective serotonin reuptake

inhibitor (SSRI).[1] It is the primary active N-demethylated metabolite of the widely prescribed

antidepressant, fluoxetine.[1] Seproxetine exhibits greater potency than its parent compound

and the (R)-enantiomer of norfluoxetine.[1] It has been the subject of significant research

interest due to its pharmacological activity, which also extends to the dopamine transporter and

5-HT2A/2C receptors.[1]

This technical guide provides a comprehensive overview of the chemical properties and

structure of Seproxetine, including its synthesis, analytical methods for its characterization, and

its mechanism of action. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Properties
Seproxetine is the (S)-enantiomer of norfluoxetine. Its chemical structure consists of a phenyl

group and a 4-(trifluoromethyl)phenoxy group attached to a propyl amine backbone.

Table 1: Chemical Identifiers for Seproxetine
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Identifier Value

IUPAC Name
(3S)-3-phenyl-3-[4-

(trifluoromethyl)phenoxy]propan-1-amine[2]

Synonyms (S)-Norfluoxetine, Seproxetine [INN][2]

CAS Number 126924-38-7[2]

Molecular Formula C₁₆H₁₆F₃NO[2]

Canonical SMILES
C1=CC=C(C=C1)--INVALID-LINK--

OC2=CC=C(C=C2)C(F)(F)F[2]

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-

14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-

9,15H,10-11,20H2/t15-/m0/s1[2]

InChIKey WIQRCHMSJFFONW-HNNXBMFYSA-N[2]

Table 2: Physicochemical Properties of Seproxetine and its Hydrochloride Salt

Property Value Source

Molecular Weight 295.30 g/mol PubChem (Computed)[2]

Monoisotopic Mass 295.11839862 Da PubChem (Computed)[2]

Physical Description
Yellowish-white hygroscopic

powder

Not explicitly cited for

Seproxetine, but stated for the

racemic norfluoxetine.

Water Solubility (HCl salt) 0.00915 mg/mL DrugBank (Predicted)[3]

logP (HCl salt) 3.8 DrugBank (Predicted)[3]

pKa (Strongest Basic, HCl salt) 9.77 DrugBank (Predicted)[3]

Collision Cross Section

([M+H]⁺)
173.8 Å² PubChem (Experimental)[4]
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Note: Many of the physicochemical properties available in public databases are predicted

values. Experimental data for properties such as melting point and specific solubility are not

readily available in the surveyed literature.

Synthesis of Seproxetine
The enantioselective synthesis of Seproxetine, or (S)-norfluoxetine, is a key challenge in its

production. Several synthetic strategies have been developed to obtain the desired

stereoisomer with high purity. A common approach involves the use of chiral starting materials

or asymmetric synthesis techniques.

One reported facile and high-yield synthesis of (S)-norfluoxetine starts from (S)-styrene oxide.

This method provides a straightforward route to the chiral amine. Other synthetic routes employ

chiral intermediates such as (S)-3-amino-3-phenyl-1-propanol. The synthesis of this

intermediate can be achieved through various methods, including the reduction of

corresponding ketones or the use of chiral catalysts.

Below is a generalized workflow for the synthesis of Seproxetine.
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Generalized Synthesis Workflow for Seproxetine

Route A: From Chiral Epoxide

Route B: From Chiral Amino Alcohol

S-Styrene Oxide

Ring Opening with Phthalimide

Hydrolysis

Ether Formation with 4-fluorobenzotrifluoride

Seproxetine

Asymmetric reduction of β-aminoketone

(S)-3-Amino-3-phenyl-1-propanol

Ether Formation with 4-fluorobenzotrifluoride

Click to download full resolution via product page

Generalized synthetic routes to Seproxetine.

Experimental Protocols
Representative Analytical Protocol for Seproxetine in
Biological Matrices
The quantification of Seproxetine and its enantiomer in biological samples is crucial for

pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and

Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

1. Sample Preparation (Liquid-Liquid Extraction)
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Objective: To extract Seproxetine and an internal standard from a plasma matrix.

Procedure:

To 1 mL of plasma, add an appropriate amount of internal standard (e.g., a structurally

similar compound).

Alkalinize the sample with a suitable base (e.g., NaOH).

Add an organic extraction solvent (e.g., n-hexane).

Vortex the mixture to ensure thorough mixing.

Centrifuge to separate the aqueous and organic layers.

Transfer the organic layer to a clean tube.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for

GC-MS derivatization.

2. Enantioselective HPLC-Fluorescence Detection

Objective: To separate and quantify the enantiomers of norfluoxetine.

Instrumentation:

HPLC system with a fluorescence detector.

Chiral stationary phase column (e.g., Chiralcel OD-R).

Chromatographic Conditions:

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic

modifier (e.g., ethanol). The exact ratio and pH are optimized for separation.

Flow Rate: Typically 0.5-1.0 mL/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column Temperature: Controlled, for example, at 25°C.

Fluorescence Detection: Excitation and emission wavelengths are set to maximize the

signal for the derivatized or native analyte (e.g., λex = 230 nm, λem = 290 nm).[5]

Derivatization (optional, for enhanced sensitivity): In some methods, the extracted analytes

are derivatized with a fluorescent tag, such as (R)-1-(1-napthyl)ethyl isocyanate, before

HPLC analysis.[6]
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Analytical Workflow for Seproxetine in Plasma
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Typical workflow for the HPLC analysis of Seproxetine.
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Mechanism of Action: Serotonin Reuptake Inhibition
Seproxetine's primary mechanism of action is the selective inhibition of the serotonin

transporter (SERT) in the presynaptic neuron. By blocking SERT, Seproxetine prevents the

reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this

neurotransmitter in the synapse. This enhanced serotonergic neurotransmission is believed to

be responsible for its antidepressant effects.
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Mechanism of Action of Seproxetine
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Signaling pathway of Seproxetine's action.
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Conclusion
Seproxetine is a pharmacologically significant molecule with a well-defined structure and

mechanism of action. This guide has provided an overview of its chemical properties, synthetic

pathways, and analytical methodologies. While much is known about Seproxetine, particularly

from a pharmacological perspective, there is a noticeable lack of publicly available,

experimentally determined physicochemical data. Further research to fully characterize these

properties would be beneficial for the scientific community. The information presented herein is

intended to support ongoing research and development efforts in the field of neuroscience and

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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